Sedoheptulose 1,7-bisphosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxo-7-phosphonooxyheptyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O13P2/c8-3(1-19-21(13,14)15)5(10)7(12)6(11)4(9)2-20-22(16,17)18/h3,5-8,10-12H,1-2H2,(H2,13,14,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHXOUGRECCASI-SHUUEZRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002018 | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815-91-8 | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=815-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060274 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Sedoheptulose 1,7 Bisphosphate in Carbohydrate Metabolic Pathways
The Central Role of Sedoheptulose (B1238255) 1,7-bisphosphate in the Calvin-Benson-Bassham Cycle (Photosynthesis)
In photosynthetic organisms, the Calvin-Benson-Bassham cycle (CBBC) is the primary pathway for carbon fixation. elifesciences.org Sedoheptulose 1,7-bisphosphate emerges as a key intermediate in this cycle, playing an indispensable role in the regeneration of the initial CO2 acceptor molecule.
This compound as an Intermediate in Carbon Regeneration and Assimilation
The CBBC is responsible for converting atmospheric carbon dioxide into organic compounds. elifesciences.org A critical phase of this cycle is the regeneration of ribulose-1,5-bisphosphate (RuBP), the molecule that combines with CO2 in the first step of carbon fixation, a reaction catalyzed by the enzyme RuBisCO. elifesciences.org this compound is a central figure in this regenerative phase. frontiersin.org
| Reactant | Enzyme | Product | Pathway |
| Dihydroxyacetone phosphate (B84403) + Erythrose-4-phosphate | Aldolase (B8822740) | This compound | Calvin-Benson-Bassham Cycle |
| This compound | Sedoheptulose-1,7-bisphosphatase | Sedoheptulose-7-phosphate + Pi | Calvin-Benson-Bassham Cycle |
| Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate | Transketolase | Ribose-5-phosphate (B1218738) + Xylulose-5-phosphate | Calvin-Benson-Bassham Cycle |
Regulation of this compound Levels within Photosynthetic Carbon Fixation
The concentration of this compound is tightly regulated to ensure the smooth operation of the Calvin cycle and to coordinate carbon fixation with the light-dependent reactions of photosynthesis. This regulation primarily occurs at the level of the enzyme sedoheptulose-1,7-bisphosphatase (SBPase).
SBPase activity is subject to several layers of control:
Light-dependent activation: Like many Calvin cycle enzymes, SBPase is activated by light. wikipedia.org This activation is mediated by the ferredoxin-thioredoxin system. wikipedia.orguniprot.org In the presence of light, electrons from photosystem I reduce ferredoxin, which in turn reduces thioredoxin. Reduced thioredoxin then reduces a disulfide bond on the SBPase enzyme, leading to a conformational change that activates it. wikipedia.org
pH and Magnesium Ion Concentration: The activity of SBPase is also influenced by the stromal environment. The light-induced pumping of protons into the thylakoid lumen increases the stromal pH and Mg2+ concentration, both of which are optimal for SBPase activity. elifesciences.orgwikipedia.org
Metabolite Regulation: SBPase is subject to feedback inhibition by its product, sedoheptulose-7-phosphate, as well as by inorganic phosphate. wikipedia.orgnih.gov This allows for fine-tuning of the enzyme's activity based on the metabolic status of the chloroplast. nih.gov Additionally, glycerate and ribulose-1,5-bisphosphate have been shown to inhibit SBPase activity. nih.gov
Studies have demonstrated that the level of SBPase activity has a significant impact on photosynthetic capacity and plant growth. wikipedia.orgillinois.edu Overexpression of SBPase in various plant species has been shown to enhance photosynthesis and biomass production, highlighting its role as a key limiting factor in carbon assimilation. frontiersin.orgnih.govnih.govnih.gov
Involvement of this compound in the Non-Oxidative Branch of the Pentose (B10789219) Phosphate Pathway
The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis and is crucial for producing NADPH and the precursors for nucleotide synthesis. numberanalytics.com While the oxidative branch of the PPP generates NADPH, the non-oxidative branch is responsible for the interconversion of various sugar phosphates. This compound plays a notable, albeit sometimes considered unusual, role in this non-oxidative phase.
Formation of this compound in Pentose Phosphate Interconversions
In the non-oxidative PPP, sedoheptulose-7-phosphate is a well-established intermediate, formed from ribose-5-phosphate and xylulose-5-phosphate by the action of transketolase. wikipedia.orgnih.gov However, the formation of the bisphosphorylated form, this compound, has also been observed, particularly in certain tissues and under specific conditions. nih.gov
In rat liver, for instance, cytosolic enzyme preparations can catalyze the formation of this compound from hexose (B10828440) 6-phosphates and triose 3-phosphates, representing a reverse flow through the PPP. nih.gov Smaller amounts are also formed from ribose 5-phosphate during the forward synthesis of hexose 6-phosphate. nih.gov The formation is catalyzed by aldolase, condensing dihydroxyacetone phosphate and erythrose-4-phosphate. nih.gov Interestingly, studies in hepatoma cells under oxidative stress have shown elevated levels of this compound, suggesting its formation is a response to cellular stress and an indicator of increased PPP activity. nih.govresearchgate.net
| Enzyme | Reactants | Products | Pathway Context |
| Transketolase | Xylulose 5-phosphate + Ribose 5-phosphate | Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate | Non-oxidative PPP |
| Transaldolase | Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate | Erythrose 4-phosphate + Fructose (B13574) 6-phosphate | Non-oxidative PPP |
| Aldolase | Dihydroxyacetone phosphate + Erythrose-4-phosphate | This compound | Non-oxidative PPP (specific conditions) |
Contribution to Riboneogenesis and Pentose Phosphate Synthesis
A significant role for this compound has been identified in a pathway termed "riboneogenesis" in yeast. rcsb.org This pathway allows for the synthesis of ribose-5-phosphate from glycolytic intermediates without the production of NADPH, which is particularly important when the cellular demand for ribose for nucleotide and ribosome biogenesis is high, but the demand for NADPH is low. rcsb.org
In this pathway, transketolase and aldolase work in concert to produce this compound. The key committed step is the hydrolysis of this compound to sedoheptulose-7-phosphate by the enzyme sedoheptulose-1,7-bisphosphatase (SHB17 in yeast). rcsb.org The resulting sedoheptulose-7-phosphate is then converted into ribose-5-phosphate through the established reactions of the non-oxidative PPP. rcsb.orgyeastgenome.org This highlights a specialized role for this compound in directing carbon flow towards pentose synthesis to meet specific cellular needs.
Interconnections of this compound Metabolism with Glycolysis and Gluconeogenesis
The metabolism of this compound is intricately linked with the central carbon metabolic pathways of glycolysis and gluconeogenesis. These connections are facilitated by shared intermediates and enzymes that can participate in multiple pathways.
The precursors for the synthesis of this compound, dihydroxyacetone phosphate and erythrose-4-phosphate, are themselves derived from glycolysis. Dihydroxyacetone phosphate is a direct intermediate of glycolysis, while erythrose-4-phosphate is produced in the pentose phosphate pathway, which is fed by the glycolytic intermediate glucose-6-phosphate.
Furthermore, enzymes that act on this compound or its related compounds can also be involved in glycolysis and gluconeogenesis. For example, fructose-1,6-bisphosphatase, a key regulatory enzyme in gluconeogenesis that converts fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287), has been shown to catalyze the dephosphorylation of this compound in the liver. nih.govfiveable.mejackwestin.com Conversely, 6-phosphofructokinase, a central regulatory enzyme in glycolysis, can catalyze the formation of this compound from sedoheptulose-7-phosphate. nih.gov
These enzymatic overlaps provide a mechanism for the cell to coordinate the flux of carbon between energy-producing pathways like glycolysis and biosynthetic pathways like the pentose phosphate pathway. The level of this compound can therefore be influenced by the activity of both glycolytic and gluconeogenic enzymes, and in turn, its metabolism can feed back into these central pathways by providing intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate.
In cellulolytic clostridia, a variation of the pentose phosphate pathway has been identified that relies on pyrophosphate-dependent phosphofructokinase to convert sedoheptulose 7-phosphate to this compound, which is then cleaved by fructose-bisphosphate aldolase. nih.gov This effectively replaces the function of transaldolase and demonstrates an alternative way in which the metabolism of this compound is integrated with core carbohydrate metabolism.
Anaplerotic Pathways Involving this compound Metabolites
This compound (SBP) and its related metabolites are integral to the replenishment of intermediates in central carbohydrate metabolic pathways, a process known as anaplerosis. These functions are critical in both photosynthetic and non-photosynthetic organisms.
In photosynthetic organisms, SBP is a key intermediate in the Calvin-Benson-Bassham cycle (CBBC), the primary pathway for carbon fixation. elifesciences.org Within the CBBC, SBP is formed and subsequently dephosphorylated to sedoheptulose 7-phosphate (S7P). elifesciences.orgwikipedia.org This series of reactions is part of the regenerative phase of the cycle, which ultimately restores ribulose-1,5-bisphosphate (RuBP), the acceptor molecule for carbon dioxide. elifesciences.orgnumberanalytics.com The irreversible dephosphorylation of SBP to S7P, catalyzed by sedoheptulose-1,7-bisphosphatase (SBPase), is a critical regulatory point that helps control the flow of carbon toward RuBP regeneration. frontiersin.orgvirginia.edu Therefore, the metabolism of SBP is essential for maintaining the continuity of carbon fixation. numberanalytics.com
In non-photosynthetic organisms, metabolites of sedoheptulose are involved in the pentose phosphate pathway (PPP). In rat liver, for instance, cytosolic enzymes can form this compound from hexose 6-phosphates and triose 3-phosphates in the reverse direction of the PPP. nih.gov SBP is also formed, albeit in smaller quantities, during the non-oxidative synthesis of hexose 6-phosphate from ribose 5-phosphate. nih.gov Studies on hepatoma cells under oxidative stress have shown that the formation of SBP increases, suggesting its role as a responsive intermediate in the PPP to combat cellular stress. nih.gov This pathway effectively replenishes metabolites like erythrose 4-phosphate (E4P) and glyceraldehyde 3-phosphate (G3P). nih.govnumberanalytics.com In some bacteria, the SBP pathway serves as an alternative to the action of transaldolase for the interconversion of sugar phosphates. nih.gov
Table 1: Anaplerotic Roles of this compound and its Metabolites
| Pathway | Organism/Tissue Type | Anaplerotic Function | Key Metabolites Involved |
| Calvin-Benson-Bassham Cycle | Photosynthetic Organisms (e.g., Plants, Algae) | Regeneration of Ribulose-1,5-bisphosphate (RuBP) for CO₂ fixation. elifesciences.orgnumberanalytics.com | This compound, Sedoheptulose 7-phosphate. wikipedia.org |
| Pentose Phosphate Pathway | Rat Liver | Formation of heptulose phosphates from hexose and triose phosphates. nih.gov | This compound, Hexose 6-phosphates, Triose 3-phosphates. nih.gov |
| Pentose Phosphate Pathway | Human Hepatoma Cells | Response to oxidative stress, regeneration of PPP intermediates. nih.gov | This compound, Erythrose 4-phosphate, Dihydroxyacetone phosphate. nih.govnih.gov |
| Pentose Phosphate Pathway | Cellulolytic Clostridia | Alternative to transaldolase for interconversion of C₃/C₆ and C₅ metabolites. nih.gov | This compound, Sedoheptulose 7-phosphate, Dihydroxyacetone phosphate, Erythrose 4-phosphate. nih.gov |
Coupling with Phosphofructokinase and Fructose-bisphosphate Aldolase Activities
The metabolism of this compound is closely linked to the activities of two enzymes traditionally associated with glycolysis and gluconeogenesis: phosphofructokinase (PFK) and fructose-bisphosphate aldolase (FBPA).
Research has demonstrated that in addition to its canonical role, PFK can catalyze the phosphorylation of sedoheptulose 7-phosphate (S7P) to form this compound. nih.govnih.gov Specifically, pyrophosphate-dependent PFK (PPi-PFK) found in certain cellulolytic clostridia can utilize S7P as a substrate with an affinity similar to that for its usual substrate, fructose 6-phosphate. nih.gov This reaction is a key step in a pathway that bypasses the need for transaldolase. nih.gov Conversely, the dephosphorylation of SBP can be catalyzed by fructose 1,6-bisphosphatase (FBPase), the enzyme that performs the reverse reaction of PFK in gluconeogenesis. nih.gov In some organisms like the methylotroph Bacillus methanolicus, a promiscuous bisphosphatase (GlpXᴾ) exhibits activity as both an SBPase and an FBPase. nih.gov
Fructose-bisphosphate aldolase is crucial for both the synthesis and cleavage of SBP. In the anabolic direction, FBPA catalyzes the condensation of dihydroxyacetone phosphate (DHAP) and erythrose 4-phosphate (E4P) to form SBP. nih.govnih.gov This reaction is analogous to its well-known role in forming fructose 1,6-bisphosphate from DHAP and glyceraldehyde 3-phosphate. In some bacteria, this aldolase activity is essential for the SBP-variant of the ribulose monophosphate (RuMP) cycle. nih.gov In the catabolic direction, FBPA cleaves SBP into DHAP and E4P. nih.gov This coupling of PFK and FBPA activities creates a functional pathway for the interconversion of key metabolic intermediates. Studies involving the simultaneous overexpression of SBPase and FBPA in Arabidopsis have shown increases in CO₂ fixation efficiency, highlighting the coordinated function of these enzymes in metabolic pathways. nih.govresearchgate.net
Table 2: Enzymatic Coupling in this compound Metabolism
| Enzyme | Catalytic Action on SBP or its Precursor | Pathway Context | Organism/Cell Type Example |
| Phosphofructokinase (PFK) | Converts Sedoheptulose 7-phosphate to this compound. nih.gov | Pentose Phosphate Pathway (Transaldolase bypass). nih.gov | Clostridium thermocellum, Clostridium thermosuccinogenes. nih.gov |
| Fructose-bisphosphate Aldolase (FBPA) | Condenses Dihydroxyacetone phosphate (DHAP) and Erythrose 4-phosphate (E4P) to form this compound. nih.govnih.gov | Pentose Phosphate Pathway, Calvin Cycle, Ribulose Monophosphate Cycle. nih.govnih.gov | Bacillus methanolicus, Human Hepatoma Cells. nih.govnih.gov |
| Fructose-bisphosphate Aldolase (FBPA) | Cleaves this compound into DHAP and E4P. nih.gov | Pentose Phosphate Pathway (Transaldolase bypass). nih.gov | Clostridium thermocellum, Entamoeba histolytica. nih.gov |
| Fructose 1,6-bisphosphatase (FBPase) | Catalyzes the dephosphorylation of this compound. nih.gov Can exhibit dual SBPase/FBPase activity. nih.gov | Pentose Phosphate Pathway, Ribulose Monophosphate Cycle. nih.govnih.gov | Rat Liver, Bacillus methanolicus. nih.govnih.gov |
Enzymology and Mechanistic Aspects of Sedoheptulose 1,7 Bisphosphate Metabolism
Sedoheptulose-1,7-bisphosphatase (SBPase)
Sedoheptulose-1,7-bisphosphatase (EC 3.1.3.37) is a critical enzyme primarily associated with the Calvin-Benson-Bassham (CBB) cycle in photosynthetic organisms. elifesciences.orgnih.gov It catalyzes the irreversible dephosphorylation of sedoheptulose-1,7-bisphosphate (SBP) to form sedoheptulose-7-phosphate (S7P) and inorganic phosphate (B84403) (Pi). frontiersin.orgwikipedia.org This reaction is a key regulatory point in the regeneration phase of the CBB cycle, which is responsible for regenerating ribulose-1,5-bisphosphate (RuBP), the acceptor molecule for CO2. nih.govnih.gov
Catalytic Mechanism and Substrate Specificity of Sedoheptulose-1,7-bisphosphatase
The catalytic activity of SBPase is an exergonic hydrolysis reaction that specifically targets the phosphate group at the C1 position of sedoheptulose-1,7-bisphosphate. wikipedia.org The enzyme demonstrates a high degree of substrate specificity for SBP and requires the presence of a divalent metal cation, typically magnesium (Mg²⁺), for its catalytic function. wikipedia.orgelifesciences.org Mg²⁺ ions are believed to play a crucial role in both catalysis and the activation of the enzyme. elifesciences.org
The activity of SBPase is tightly regulated to match the rate of carbon fixation. This regulation occurs through redox switching mechanisms dependent on the ferredoxin-thioredoxin system. elifesciences.org In the light, photosynthetically reduced ferredoxin activates thioredoxin, which in turn reduces a regulatory disulfide bond on SBPase, leading to a conformational change that activates the enzyme. wikipedia.org The enzyme is also sensitive to pH and is inhibited by its products, sedoheptulose-7-phosphate and inorganic phosphate, through negative feedback. wikipedia.org While highly specific for SBP, some studies have noted that chloroplast fructose-1,6-bisphosphatase can exhibit some activity towards SBP, though it is not its primary substrate. researchgate.net
| Feature | Description |
| Enzyme Commission No. | EC 3.1.3.37 wikipedia.orgebi.ac.uk |
| Reaction | Sedoheptulose-1,7-bisphosphate + H₂O → Sedoheptulose-7-phosphate + Phosphate wikipedia.org |
| Cofactor | Requires Mg²⁺ for activity wikipedia.orgelifesciences.org |
| Regulation | Activated by light via the ferredoxin-thioredoxin system; inhibited by low pH and product feedback wikipedia.orgelifesciences.org |
| Substrate Specificity | Highly specific for Sedoheptulose-1,7-bisphosphate nih.gov |
Structural Biology of Sedoheptulose-1,7-bisphosphatase: Active Site and Oligomeric State
Structurally, SBPase belongs to the FBPase class 1 family and typically exists as a homodimer, composed of two identical subunits. wikipedia.orguniprot.orgnih.gov The three-dimensional structure of SBPase from various organisms, including the moss Physcomitrium patens and the microalga Chlamydomonas reinhardtii, has been resolved, revealing a topology similar to that of fructose-1,6-bisphosphatase (FBPase). nih.gov The active site contains key residues responsible for binding the SBP substrate and the essential magnesium ions. elifesciences.orgnih.gov
A key structural feature controlling SBPase function is a regulatory disulfide bond, often located in a flexible loop near the active site and the dimer interface. wikipedia.orgelifesciences.org In the oxidized (inactive) state, this disulfide bond is formed between two cysteine residues. wikipedia.org Reduction of this bond by thioredoxin induces a significant conformational change that alters the active site geometry and activates the enzyme. wikipedia.org Studies on Chlamydomonas reinhardtii SBPase have shown that the redox state can also impact the enzyme's oligomeric state, suggesting that dynamic shifts between different oligomeric forms may contribute to the control of its activity. elifesciences.orgnih.gov
| Organism | PDB Entry | Oligomeric State | Key Structural Features |
| Physcomitrium patens | 5iz3 | Dimer | High structural similarity to FBPase nih.govelifesciences.org |
| Chlamydomonas reinhardtii | Not specified | Dynamic (influenced by redox state) | Contains a disulfide bond near the dimer interface involved in redox regulation elifesciences.orgelifesciences.org |
| Synechocystis sp. PCC 6803 | 3RPL | Tetramer (dual-function FBP/SBPase) | Active site binds three metal ions (magnesium) nih.gov |
Isoforms, Subcellular Localization, and Evolutionary Conservation
In most higher plants, SBPase is encoded by a single-copy nuclear gene. oup.com The resulting protein is synthesized with an N-terminal transit peptide that directs it to its site of function within the chloroplast stroma. oup.comvirginia.edu Subcellular localization studies have consistently confirmed that SBPase is localized in the chloroplasts, which is in line with its central role in the Calvin cycle. nih.govuniprot.org In some organisms, like cyanobacteria, a bifunctional enzyme exists that can catalyze the hydrolysis of both fructose-1,6-bisphosphate and sedoheptulose-1,7-bisphosphate. nih.govuniprot.org
SBPase and FBPase share a common evolutionary origin and are structurally related. wikipedia.orgnih.gov Despite this homology, they are distinct enzymes in higher plants. nih.gov The amino acid sequences of SBPase are highly conserved across different plant species, indicating a strong evolutionary pressure to maintain its specific function. nih.gov For example, SBPase sequences from wheat and Arabidopsis show 79% identity. oup.com This high degree of conservation underscores the enzyme's fundamental importance in photosynthesis. elifesciences.org
Transketolase (TK) Involvement in Sedoheptulose (B1238255) 1,7-bisphosphate Formation
Transketolase (EC 2.2.1.1) is a key enzyme in the non-oxidative pentose (B10789219) phosphate pathway (PPP) and the Calvin cycle. wikipedia.org While it does not directly produce sedoheptulose 1,7-bisphosphate, it is responsible for synthesizing its immediate precursor, sedoheptulose 7-phosphate (S7P). wikipedia.org Transketolase catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. wikipedia.org
In the Calvin cycle, one of the reactions catalyzed by transketolase is the transfer of a two-carbon unit from fructose (B13574) 6-phosphate to glyceraldehyde 3-phosphate, yielding erythrose 4-phosphate and xylulose 5-phosphate. In a subsequent reaction, it transfers a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate to produce glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate. wikipedia.org This S7P is then available for phosphorylation to SBP, although this phosphorylation step is not a standard part of the canonical Calvin cycle. In the context of SBP metabolism, transketolase's primary role is the generation of the seven-carbon scaffold. nih.gov
Transaldolase (TA) and its Complementary Roles in this compound-Associated Pathways
Transaldolase (EC 2.2.1.2) is another crucial enzyme of the non-oxidative pentose phosphate pathway. wikipedia.org It works in concert with transketolase to interconvert sugars of varying carbon lengths. Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor, sedoheptulose 7-phosphate, to an aldose acceptor, glyceraldehyde 3-phosphate. nih.gov This reaction yields erythrose 4-phosphate and fructose 6-phosphate. wikipedia.org
The activity of transaldolase is complementary to the pathways involving SBP. By utilizing S7P, the product of SBPase, transaldolase directs carbon flow within the PPP and links it to glycolysis. wikipedia.org In organisms or tissues where transaldolase is absent, alternative pathways may be employed. For instance, some organisms use a pathway where S7P is phosphorylated to SBP, which is then cleaved by aldolase (B8822740), effectively bypassing the need for transaldolase. nih.gov A deficiency in transaldolase can lead to an accumulation of its substrate, sedoheptulose 7-phosphate. nih.gov
Aldolase Activities in this compound Synthesis and Cleavage
Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13), commonly known as aldolase, is a central enzyme in both glycolysis and the Calvin cycle. wikipedia.org Importantly, chloroplast aldolases are often bifunctional, capable of acting on both fructose-1,6-bisphosphate (FBP) and sedoheptulose-1,7-bisphosphate (SBP). nih.gov
Aldolase can catalyze the reversible synthesis of SBP through an aldol (B89426) condensation reaction between dihydroxyacetone phosphate (DHAP) and erythrose 4-phosphate (E4P). wikipedia.orgoup.com This reaction is analogous to its more well-known role in forming FBP from DHAP and glyceraldehyde 3-phosphate. wikipedia.org Conversely, aldolase also catalyzes the cleavage of SBP back into DHAP and E4P. nih.govnih.gov This bifunctional activity allows aldolase to play a role in both the synthesis and degradation of SBP, depending on the metabolic needs of the cell and the concentrations of the respective substrates. oup.com This function is critical in variants of the pentose phosphate pathway that utilize SBP cleavage to replace the canonical transaldolase reaction. nih.gov
Regulation of Sedoheptulose 1,7 Bisphosphate Metabolic Flux
Redox Regulation of Sedoheptulose-1,7-bisphosphatase Activity
Sedoheptulose-1,7-bisphosphatase (SBPase) catalyzes the irreversible dephosphorylation of sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate and inorganic phosphate (B84403). This reaction is a critical control point in the Calvin cycle. wikipedia.orgoup.com The activity of SBPase is primarily regulated by the redox state of the chloroplast, which is directly linked to the light-dependent reactions of photosynthesis. oup.comnih.gov
Light-Dependent Activation via the Ferredoxin/Thioredoxin System
In the presence of light, photosynthetic electron transport reduces ferredoxin. wikipedia.org The reduced ferredoxin then transfers electrons to thioredoxin via the enzyme ferredoxin-thioredoxin reductase (FTR). wikipedia.orgnih.gov Subsequently, reduced thioredoxin activates SBPase by reducing a specific disulfide bond on the enzyme. wikipedia.orgoup.com This light-dependent activation ensures that SBPase is active only when the photosynthetic machinery is operational, thus preventing futile cycling of carbon in the dark. oup.com The activation of SBPase via this system is rapid, with maximal activity being reached within minutes of illumination. elifesciences.org
The ferredoxin/thioredoxin system is a hallmark of redox regulation in chloroplasts and controls the activity of several other Calvin cycle enzymes, including fructose-1,6-bisphosphatase (FBPase), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and phosphoribulokinase (PRK). nih.govscispace.com
Disulfide Bond Formation and Conformational Changes
SBPase is a homodimeric protein, and its regulatory mechanism involves a disulfide bond between two cysteine residues. wikipedia.org In the oxidized, inactive state, a disulfide bridge is formed between two specific cysteine residues, Cys52 and Cys57, located in a flexible loop near the active site. wikipedia.org The reduction of this disulfide bond by thioredoxin to two thiol groups induces a significant conformational change in the enzyme. wikipedia.orgelifesciences.org This conformational change alters the active site, leading to the activation of SBPase. wikipedia.org The redox-sensitive cysteines are accessible to thioredoxins at the surface of the enzyme. scispace.com The redox state of SBPase has also been shown to impact its oligomeric state, which may represent another layer of activity control. elifesciences.orgelifesciences.org
Allosteric Regulation of Enzymes in Sedoheptulose (B1238255) 1,7-bisphosphate Metabolism by Metabolites and Ions
The activity of SBPase is further modulated by various metabolites and ions present in the chloroplast stroma, providing a mechanism for feedback regulation.
Magnesium Ions (Mg2+): SBPase requires magnesium ions for its catalytic activity. wikipedia.orgelifesciences.org The light-driven pumping of protons into the thylakoid lumen is accompanied by an efflux of Mg2+ into the stroma, increasing its concentration. This elevated Mg2+ concentration in the light contributes to the activation of SBPase. researchgate.netnih.gov Optimal activity of SBPase is observed at Mg2+ concentrations between 2 to 10 mM. researchgate.net
Sedoheptulose-7-phosphate (S7P) and Inorganic Phosphate (Pi): SBPase is subject to product inhibition by sedoheptulose-7-phosphate (S7P) and inorganic phosphate (Pi). wikipedia.org This feedback inhibition allows for the fine-tuning of carbon flux through the Calvin cycle based on the demand for the products of the SBPase-catalyzed reaction. nih.gov
Other Metabolites: Other intermediates of the Calvin cycle and related pathways can also influence SBPase activity. For instance, glycerate has been shown to inhibit SBPase, potentially linking the regulation of the Calvin cycle to the availability of ATP from the light reactions. nih.gov The Calvin cycle intermediate glyceraldehyde-3-phosphate has been found to activate Fructose-1,6/sedoheptulose-1,7-bisphosphatase (F/SBPase) in both photoautotrophs and chemolithoautotrophs, suggesting a feed-forward activation mechanism. biorxiv.org
| Regulator | Effect on SBPase Activity | Mechanism |
| Light | Activation | Mediated by the ferredoxin/thioredoxin system, leading to the reduction of a regulatory disulfide bond. wikipedia.orgnih.gov |
| Mg2+ | Activation | Required for catalytic function; stromal concentration increases in the light. wikipedia.orgnih.gov |
| Sedoheptulose-7-phosphate (S7P) | Inhibition | Product feedback inhibition. wikipedia.orgnih.gov |
| Inorganic Phosphate (Pi) | Inhibition | Product feedback inhibition. wikipedia.org |
| Glycerate | Inhibition | Allosteric inhibition, potentially linking activity to ATP supply. nih.gov |
| Glyceraldehyde-3-phosphate | Activation (of F/SBPase) | Feed-forward activation. biorxiv.org |
Transcriptional and Translational Control of Sedoheptulose 1,7-bisphosphate Pathway Enzymes
The expression of the gene encoding SBPase is also subject to regulation, ensuring that the appropriate amount of the enzyme is present to meet the metabolic demands of the plant. In several plant species, the level of SBPase mRNA increases significantly when dark-grown seedlings are exposed to light. oup.com This suggests that light, in addition to its role in post-translational modification, also regulates the transcription of the SBPase gene.
Integration of this compound Metabolism with Cellular Energy Status and Signaling Pathways
In response to oxidative stress, there can be an activation of the pentose (B10789219) phosphate pathway (PPP) and an accumulation of this compound. nih.gov This highlights a link between this compound metabolism and the cellular response to stress, where the PPP is crucial for providing reducing equivalents. nih.gov The phosphorylation of sedoheptulose to sedoheptulose-7-phosphate by sedoheptulose kinase can act as a rheostat for carbon flux at the interface of glycolysis and the pentose phosphate pathway, indicating a broader role in cellular bioenergetic reprogramming. researchgate.net
Physiological and Biological Contexts of Sedoheptulose 1,7 Bisphosphate
Sedoheptulose (B1238255) 1,7-bisphosphate in Plant Physiology and Photosynthetic Efficiency
Sedoheptulose 1,7-bisphosphate plays a pivotal role in the regenerative phase of the Calvin-Benson cycle. This cycle is responsible for the conversion of atmospheric carbon dioxide into carbohydrates. The enzyme SBPase facilitates a crucial and irreversible step in the cycle: the conversion of sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate and inorganic phosphate (B84403). wikipedia.orgwikipedia.org This reaction is a key control point for the regeneration of ribulose-1,5-bisphosphate (RuBP), the molecule that accepts CO2 at the start of the cycle. nih.govfrontiersin.org
Numerous studies have demonstrated that the activity of SBPase directly influences the rate of photosynthetic carbon fixation. wikipedia.org Even minor reductions in SBPase levels can negatively affect carbon assimilation and plant growth. nih.gov Conversely, increasing the activity of SBPase through genetic engineering has been shown to enhance photosynthetic capacity, leading to increased biomass and, in some cases, improved crop yields. illinois.edunih.gov This is because higher SBPase activity can lead to a greater capacity for RuBP regeneration, thus allowing for higher rates of CO2 fixation, particularly under conditions of high light and elevated CO2. nih.govfrontiersin.org
The table below summarizes findings from various studies on the impact of SBPase overexpression on plant photosynthesis and growth.
| Plant Species | Fold Increase in SBPase Activity | Observed Effects on Photosynthesis and Growth |
| Tobacco (Nicotiana tabacum) | Not specified | Increased photosynthetic rates, higher accumulation of sucrose (B13894) and starch, and up to a 30% increase in leaf area and biomass. illinois.edu |
| Tobacco (Nicotiana tabacum) | 1.7 to 2.3-fold | 1.4 to 1.5-fold increase in final dry matter. oup.comoup.com |
| Chlamydomonas reinhardtii | Up to 3-fold | Significantly increased photosynthetic rate and growth under high-light and elevated CO2 conditions. nih.govfrontiersin.org |
| Soybean (Glycine max) | Not specified | 4–14% higher carbon assimilation across various environmental conditions. nih.govunl.edu |
| Arabidopsis (Arabidopsis thaliana) | Not specified | Increased maximum efficiency of CO2 fixation and a cumulative positive impact on leaf area and biomass when co-expressed with other enzymes. nih.govkent.ac.uk |
Research has indicated that maintaining or enhancing SBPase activity can confer tolerance to certain environmental stressors. Transgenic tomato plants overexpressing SBPase have demonstrated improved tolerance to chilling-induced oxidative stress. wikipedia.orgmdpi.com These plants maintained higher SBPase activity, which contributed to increased carbon dioxide fixation, reduced electrolyte leakage, and greater carbohydrate accumulation compared to wild-type plants under the same chilling conditions. wikipedia.org Similarly, melatonin, a molecule known for its role in stress mitigation, has been shown to positively influence SBPase activity in tomato plants under chilling stress, contributing to better antioxidant capacity and photosynthetic performance. mdpi.com
The following table outlines the effects of environmental stressors on SBPase activity and the observed benefits of its overexpression.
| Stressor | Effect on SBPase Activity in Wild-Type Plants | Effect of SBPase Overexpression |
| Chilling | Decreased activity, leading to reduced CO2 assimilation. frontiersin.org | Confers resistance to chilling stress, maintains higher CO2 fixation, and reduces oxidative damage. wikipedia.orgmdpi.com |
| Low Light | Reduced activity, particularly in susceptible rice genotypes. nih.gov | Associated with tolerance to low light stress in rice. nih.gov |
| Salinity | - | Overexpression in rice enhances photosynthesis and growth under salt stress. mdpi.com |
| High Temperature | - | Overexpression in soybean helps maintain seed yield under elevated temperature and CO2. nih.govunl.edu |
Given the strong correlation between SBPase activity and photosynthetic carbon fixation, modulating this enzyme has become a key strategy for enhancing plant productivity. wikipedia.org The primary approach has been the overexpression of the SBPase gene through genetic engineering.
Successful examples of this strategy have been reported in a variety of C3 plants. Overexpression of SBPase in tobacco, Arabidopsis, and wheat has led to increased photosynthetic rates and greater biomass accumulation under controlled conditions. illinois.edunih.gov In field trials, soybean plants expressing a cyanobacterial bifunctional fructose-1,6-/sedoheptulose-1,7-bisphosphatase (FBP/SBPase) not only showed increased carbon assimilation but also demonstrated resilience to yield depression under future climate scenarios of elevated CO2 and temperature. nih.govunl.edu
Another approach involves the simultaneous overexpression of multiple enzymes involved in photosynthesis. For example, increasing the levels of SBPase, fructose (B13574) 1,6-bisphophate aldolase (B8822740) (FBPA), and the glycine (B1666218) decarboxylase-H protein (GDC-H) in Arabidopsis resulted in a cumulative positive impact on vegetative biomass and seed yield. nih.govkent.ac.ukkent.ac.uk These multi-gene stacking strategies aim to alleviate potential bottlenecks throughout the photosynthetic pathway. nih.gov
It is important to note that the effectiveness of SBPase overexpression can be species-dependent. For instance, increasing SBPase content in the C4 plant Setaria viridis did not result in an improvement in photosynthesis, suggesting that the regulation of the Calvin cycle may differ between C3 and C4 plants. nih.govresearchgate.net
This compound in Microbial Metabolism
While prominently known for its role in photosynthesis, sedoheptulose and its phosphorylated derivatives are also intermediates in the central metabolism of a wide range of microorganisms. In these organisms, it is primarily associated with the pentose (B10789219) phosphate pathway.
In both prokaryotic and eukaryotic microorganisms, sedoheptulose 7-phosphate, derived from this compound in photosynthetic microbes, is a key intermediate in the non-oxidative branch of the pentose phosphate pathway. nagase.comwikipedia.org This pathway is crucial for generating precursors for nucleotide and aromatic amino acid biosynthesis, as well as producing reducing power in the form of NADPH.
Furthermore, a class of enzymes known as sedoheptulose 7-phosphate cyclases (SH7PCs) has been discovered in a wide array of microorganisms, including bacteria and fungi. nih.gov These enzymes act as a bridge between primary and secondary metabolism by converting sedoheptulose 7-phosphate into various cyclitol molecules. nih.gov These cyclitols can then be further modified to produce a diverse range of bioactive natural products, such as the fungicide validamycin and the α-glucosidase inhibitor acarbose. nih.gov The distribution of SH7PCs across diverse microbial groups suggests their broad biological and ecological importance. nih.gov
In some bacteria, seven-carbon sugars derived from sedoheptulose-7-phosphate are essential components of important natural products. For example, it is a precursor for the heptoses found in the antibiotic septacidin (B1681074) and the anthelmintic agent hygromycin B. pnas.org
Sedoheptulose is considered a rare sugar with potential applications in the pharmaceutical and food industries. nagase.com This has driven efforts to develop microbial systems for its large-scale production through metabolic engineering.
One successful approach has involved engineering the bacterium Corynebacterium glutamicum. By inactivating the gene for 6-phosphofructokinase, the carbon flux was redirected from glycolysis towards the pentose phosphate pathway, enabling the synthesis of sedoheptulose from glucose. nih.govsemanticscholar.orgresearchgate.net Further overexpression of key enzymes identified through transcriptome analysis led to a significant increase in sedoheptulose production, reaching concentrations of 24 g/L with a yield of 0.4 g/g of glucose in a fermenter. nih.govsemanticscholar.orgresearchgate.net
Streptomyces is another genus of bacteria that naturally produces sedoheptulose, albeit in small amounts. nagase.com Metabolic engineering has been employed to dramatically increase the production of sedoheptulose in Streptomyces, making it a viable host for industrial-scale synthesis. nagase.com The produced sedoheptulose can serve as a feedstock for the synthesis of other structurally diverse seven-carbon sugars through enzymatic reactions. nih.govresearchgate.net These engineered microbial systems offer a promising alternative to complex chemical synthesis methods, which often suffer from low yields and high costs. nih.gov
The following table summarizes key achievements in the metabolic engineering of microorganisms for sedoheptulose production.
| Microorganism | Engineering Strategy | Key Outcomes |
| Corynebacterium glutamicum | Inactivation of 6-phosphofructokinase (pfkA) to redirect carbon flux to the pentose phosphate pathway; overexpression of key enzymes. | Achieved a sedoheptulose concentration of 24 g/L and a yield of 0.4 g/g glucose. nih.govsemanticscholar.orgresearchgate.net |
| Streptomyces sp. | Metabolic engineering to enhance natural production pathways. | Dramatically increased sedoheptulose production, enabling research into its practical applications. nagase.com |
This compound in Mammalian Cellular Metabolism
This compound (SBP) is a phosphorylated seven-carbon sugar that serves as a key intermediate in central carbon metabolism. While extensively studied in the context of the Calvin cycle in photosynthetic organisms, its role in mammalian cells is crucial for understanding metabolic flexibility and stress responses.
Role in Central Carbon Metabolism and Pentose Phosphate Pathway Flux in Specific Cell Types
In mammalian cells, particularly in tissues like the liver and red blood cells, this compound is an important intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). nih.gov The PPP is a fundamental metabolic pathway that runs parallel to glycolysis, primarily responsible for producing NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), a crucial reductant, and precursors for nucleotide biosynthesis.
The formation of SBP in mammalian tissues can occur through several enzymatic reactions. The enzyme aldolase can catalyze the condensation of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, and erythrose 4-phosphate (E4P), an intermediate of the PPP. nih.gov Additionally, 6-phosphofructokinase can catalyze the formation of SBP from sedoheptulose 7-phosphate. nih.govnih.gov Conversely, the dephosphorylation of SBP is carried out by fructose 1,6-bisphosphatase. nih.gov These reactions highlight the integration of SBP metabolism with both glycolysis and the PPP.
Studies using rat liver cytosolic preparations have demonstrated the formation of this compound from intermediates of the pentose pathway, occurring in both the forward (synthesis of hexose (B10828440) 6-P from ribose 5-P) and reverse modes of pathway operation. nih.gov The presence and turnover of SBP are considered to be a marker of increased PPP activity. nih.gov This is particularly significant in cells with high anabolic demands or those under metabolic stress, where the flux through the PPP needs to be dynamically regulated to meet cellular needs for NADPH and biosynthetic precursors. The interconversion involving SBP may contribute to the regulation of carbon flux through the non-oxidative PPP. nih.gov
Association with Cellular Homeostasis and Responses to Metabolic Perturbations (e.g., Oxidative Stress)
This compound plays a significant role in maintaining cellular homeostasis, especially in response to metabolic disturbances like oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. The PPP is a primary defense mechanism against oxidative stress, as it supplies the cell with NADPH, which is essential for regenerating the antioxidant glutathione.
Research on human hepatoma (Hep G2) cells has provided detailed insights into the role of SBP during oxidative stress. nih.govnih.gov When these cells are exposed to hydrogen peroxide (H₂O₂), a potent oxidizing agent, there is a significant accumulation of SBP. nih.govnih.gov This increase is a direct consequence of the activation of the PPP as the cell attempts to generate sufficient reducing equivalents (NADPH) to counteract the oxidative damage. nih.gov
Further evidence for SBP's link to the PPP-mediated stress response comes from studies on cells deficient in glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. In G6PD-deficient cells, the formation of SBP under oxidative stress is significantly reduced, confirming that its synthesis is dependent on a functional PPP. nih.govnih.gov Therefore, the accumulation of SBP is considered a reliable indicator of increased carbon flux through the PPP in response to oxidative conditions. nih.gov
Research Findings on Metabolic Changes in Hepatoma Cells Under Oxidative Stress
The following table summarizes the key metabolic alterations observed in hepatoma cells when exposed to hydrogen peroxide, leading to oxidative stress.
| Metabolite/Parameter | Observation Under Oxidative Stress | Implication | Reference |
| This compound (SBP) | Elevated levels | Increased flux through the Pentose Phosphate Pathway (PPP) | nih.govnih.gov |
| Fructose 1,6-bisphosphate | Elevated levels | Alterations in central carbon metabolism | nih.gov |
| NADPH Production | Increased PPP flux aims to increase production | Cellular attempt to replenish antioxidant defenses | nih.gov |
| ATP | Reduced levels | Depletion of cellular energy stores | nih.govnih.gov |
| NAD⁺ | Reduced levels | Impairment of critical cellular redox reactions and signaling | nih.govnih.gov |
| Cell Viability | Decreased | Failure to maintain energy metabolism leads to cell death | nih.govnih.gov |
Advanced Methodologies for Investigating Sedoheptulose 1,7 Bisphosphate Dynamics
Isotopic Labeling and Fluxomics for Tracing Sedoheptulose (B1238255) 1,7-bisphosphate Turnover and Metabolic Flux
Isotopic labeling is a powerful technique to trace the flow of atoms through a metabolic pathway, providing quantitative insights into the turnover rates of intermediates like sedoheptulose 1,7-bisphosphate. In this approach, organisms are supplied with substrates enriched with stable isotopes, such as ¹³C-labeled carbon dioxide or glucose. The rate and pattern of isotope incorporation into downstream metabolites are then measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Metabolic flux analysis (MFA) utilizes these isotopic labeling patterns, along with a stoichiometric model of the metabolic network, to calculate the rates (fluxes) of intracellular reactions. researchgate.net For this compound, which is a key intermediate in the Calvin-Benson cycle and the pentose (B10789219) phosphate (B84403) pathway (PPP), ¹³C-MFA can reveal the relative contributions of different pathways to its synthesis and consumption. nih.govmdpi.com For instance, dynamic labeling experiments with ¹³CO₂ in photosynthetic organisms can track the rapid incorporation of the label into Calvin-Benson cycle intermediates, including this compound and its derivative, sedoheptulose 7-phosphate. nih.gov
Studies in hepatoma cells have shown that under oxidative stress, there is an increased flux through the pentose phosphate pathway, leading to an accumulation of this compound. nih.gov Knockdown of the glucose-6-phosphate dehydrogenase (G6PD) gene, a key enzyme in the PPP, significantly reduces the formation of this compound, confirming its origin from this pathway in this context. nih.gov Such findings highlight this compound as a potential marker for increased PPP activity. nih.gov
The analysis of isotopologue distribution (the mass distribution of a metabolite due to isotopic labeling) provides detailed information about the bond rearrangements and the pathways taken by the carbon backbone. nih.gov This level of detail is essential for resolving complex and interconnected pathways involving this compound.
In Vitro Enzyme Kinetic and Mechanistic Analyses of this compound-Converting Enzymes
Understanding the dynamics of this compound requires detailed kinetic and mechanistic studies of the enzymes that catalyze its formation and breakdown. The primary enzyme responsible for its dephosphorylation is sedoheptulose-1,7-bisphosphatase (SBPase).
In vitro kinetic assays are performed to determine key parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) of SBPase for its substrate, this compound. These studies often employ spectrophotometric or NMR-based methods to monitor the reaction progress over time. researchgate.netdntb.gov.ua Kinetic studies of spinach chloroplast SBPase have revealed its specificity for this compound, although it can also act on fructose (B13574) 1,6-bisphosphate as an alternative substrate. researchgate.net The specificity constant (kcat/Kₘ) for this compound is significantly higher than that for fructose 1,6-bisphosphate, indicating a strong preference for the seven-carbon sugar bisphosphate. researchgate.net
These analyses have also shed light on the regulatory mechanisms of SBPase. Its activity is modulated by factors such as pH and the concentration of magnesium ions (Mg²⁺), which are required for catalysis. elifesciences.org Furthermore, SBPase is subject to redox control through the ferredoxin-thioredoxin system, which activates the enzyme in the light. elifesciences.orgwikipedia.org
Another key enzyme in the broader metabolic network is transaldolase, which acts on sedoheptulose 7-phosphate, the product of the SBPase reaction. wikipedia.org Mechanistic studies of transaldolase reveal a Schiff base intermediate formed between a lysine (B10760008) residue in the active site and the keto group of the substrate. wikipedia.org Understanding the kinetics and mechanism of these related enzymes is crucial for building comprehensive models of carbon flux.
| Substrate | Specificity Constant (kcat/Km) (M⁻¹s⁻¹) |
|---|---|
| This compound | 1.62 x 10⁶ |
| Fructose 1,6-bisphosphate | 5.5 x 10⁴ |
Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-EM) for Characterizing this compound-Related Enzymes
Structural biology provides a three-dimensional view of enzymes at the atomic level, offering profound insights into their catalytic mechanisms, substrate specificity, and regulation. X-ray crystallography has been instrumental in determining the structures of sedoheptulose-1,7-bisphosphatase (SBPase) from various organisms.
Crystal structures of SBPase from the microalga Chlamydomonas reinhardtii and the moss Physcomitrium patens have been solved, revealing a fold highly similar to that of fructose-1,6-bisphosphatase (FBPase), another key enzyme in the Calvin-Benson cycle. elifesciences.orgelifesciences.orgnih.gov These structures have identified the key amino acid residues in the active site responsible for binding the substrate and the catalytic magnesium ions. nih.gov The structure of the dual-function fructose-1,6/sedoheptulose-1,7-bisphosphatase from the cyanobacterium Thermosynechococcus elongatus has been solved with sedoheptulose-7-phosphate bound, highlighting features of selectivity at the active site. nih.gov
Structural studies have also elucidated the molecular basis of the redox regulation of SBPase. They have identified specific cysteine residues that form a disulfide bond in the oxidized, inactive state of the enzyme. wikipedia.orgelifesciences.org Reduction of this bond in the light leads to a conformational change that activates the enzyme. Furthermore, analysis of the crystal structure of SBPase from Chlamydomonas reinhardtii has shown that the enzyme can adopt different oligomeric states which may play a role in the dynamic control of its activity. elifesciences.orgnih.gov
The structure of transaldolase from Escherichia coli has also been determined, revealing an α/β barrel core structure typical of class I aldolases. wikipedia.orgnih.gov The active site contains a key lysine residue essential for the formation of the Schiff base intermediate during catalysis. nih.gov
| Enzyme | Organism | Technique | Key Findings |
|---|---|---|---|
| Sedoheptulose-1,7-bisphosphatase (SBPase) | Chlamydomonas reinhardtii | X-ray Crystallography | Identification of active site residues and redox-regulated disulfide bond. elifesciences.orgnih.gov |
| Fructose-1,6/Sedoheptulose-1,7-bisphosphatase | Synechococcus PCC 7942 | X-ray Crystallography | Preliminary diffraction analysis of crystals. iucr.orgiucr.orgnih.gov |
| Dual-function FBP/SBPase | Thermosynechococcus elongatus | X-ray Crystallography | Structure with sedoheptulose-7-phosphate bound, revealing active site selectivity. nih.gov |
| Transaldolase B | Escherichia coli | X-ray Crystallography | α/β-barrel domain structure with active site lysine identified. nih.gov |
Genetic Perturbation Studies (e.g., Gene Overexpression, Knockouts, Knockdowns) in Model Organisms
Overexpression studies in various plant species, including tobacco, rice, and the microalga Chlamydomonas reinhardtii, have demonstrated that increasing the amount of SBPase can enhance photosynthetic capacity and biomass accumulation. frontiersin.orgnih.govresearchgate.netnih.gov Transgenic tobacco plants overexpressing SBPase showed increased rates of CO₂ assimilation, which was attributed to an enhanced capacity for ribulose 1,5-bisphosphate regeneration. nih.gov Similarly, overexpressing SBPase in the green alga Chlamydomonas reinhardtii led to significantly increased photosynthetic rates and growth, particularly under high-light and elevated CO₂ conditions. frontiersin.orgnih.gov These findings suggest that SBPase activity can be a limiting factor for photosynthesis. researchgate.net
These genetic perturbation studies, summarized in the table below, collectively establish SBPase as a key control point in photosynthetic carbon metabolism and a promising target for engineering improved photosynthetic efficiency and plant productivity.
| Organism | Genetic Modification | Key Phenotypic Effects |
|---|---|---|
| Tobacco (Nicotiana tabacum) | Overexpression | Increased photosynthetic rates, biomass, and accumulation of sucrose (B13894) and starch. wikipedia.orgnih.gov |
| Tomato (Solanum lycopersicum) | Knockout (CRISPR/Cas9) | Severe growth retardation, reduced carbon assimilation, and altered nitrogen metabolism. nih.govmdpi.com |
| Rice (Oryza sativa) | Overexpression | Enhanced tolerance to salt stress and improved photosynthesis under stress. researchgate.net |
| Chlamydomonas reinhardtii | Overexpression | Increased photosynthetic rate and growth under high-light and elevated CO₂. frontiersin.orgnih.gov |
| Setaria viridis (C4 plant) | Overexpression | No significant effect on photosynthetic rates. nih.govresearchgate.netbiorxiv.org |
Future Directions and Emerging Research Avenues for Sedoheptulose 1,7 Bisphosphate
Elucidating Unexplored Roles and Regulatory Mechanisms of Sedoheptulose (B1238255) 1,7-bisphosphate
While the regulation of sedoheptulose-1,7-bisphosphatase (SBPase), the enzyme that dephosphorylates sedoheptulose 1,7-bisphosphate, is well-documented, there are still underexplored aspects of its function and control. SBPase activity is known to be modulated by light via the ferredoxin/thioredoxin system, pH, and magnesium ion (Mg2+) concentrations nih.govillinois.eduelifesciences.org. The enzyme is also subject to feedback inhibition by its product, sedoheptulose 7-phosphate nih.govwikipedia.org.
However, emerging research points to roles for this compound beyond the confines of photosynthesis. Studies have shown that under conditions of oxidative stress, hepatoma cells accumulate this compound nih.gov. This accumulation is linked to the pentose (B10789219) phosphate (B84403) pathway and suggests a role for this compound as a marker or mediator in cellular stress responses nih.gov. Further investigation is needed to understand the precise mechanisms by which its levels are controlled under stress and the functional consequences of its accumulation in non-photosynthetic organisms. The interplay between this compound and sedoheptulose 7-phosphate appears to act as a regulatory point between glycolysis and the pentose phosphate pathway, a role that warrants deeper exploration researchgate.net.
Key Regulatory Factors of Sedoheptulose-1,7-bisphosphatase (SBPase):
| Regulatory Factor | Effect on SBPase Activity | Physiological Context |
|---|---|---|
| Light (via Ferredoxin/Thioredoxin) | Activation | In photosynthetic organisms, light triggers a cascade that reduces and activates SBPase illinois.eduwikipedia.org. |
| pH | Inhibited by acidic conditions | In darkness, the pH of the chloroplast stroma is lower, contributing to SBPase inactivation nih.govwikipedia.org. |
| Magnesium (Mg2+) | Required for activity | Light-induced influx of Mg2+ into the stroma is necessary for the enzyme to be functionally active nih.govelifesciences.org. |
| Feedback Inhibition | Inhibition by products | The reaction product, sedoheptulose-7-phosphate, can inhibit enzyme activity nih.govwikipedia.org. |
| Oxidative Stress | Leads to substrate accumulation | In hepatoma cells, oxidative stress increases levels of this compound, suggesting a link to the PPP stress response nih.gov. |
Potential for Modulating this compound Metabolism in Agricultural and Biotechnological Applications
Given its crucial position in the Calvin cycle, modulating the metabolism of this compound holds significant promise for enhancing agricultural productivity and for biotechnological applications. The enzyme SBPase, which catalyzes the irreversible dephosphorylation of this compound to sedoheptulose 7-phosphate, has been identified as a key rate-limiting step in the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in photosynthesis frontiersin.orgnih.govessex.ac.uk.
Numerous studies have demonstrated that increasing the activity of SBPase through genetic engineering can lead to substantial improvements in plant growth and yield.
Increased Crop Yield: In Arabidopsis, the simultaneous overexpression of SBPase, fructose-1,6-bisphosphate aldolase (B8822740) (FBPA), and glycine (B1666218) decarboxylase-H protein (GDC-H) led to a cumulative increase in seed yield under high light conditions nih.govnih.gov.
Stress Tolerance: Research in rice has indicated that the expression and activity of SBPase are linked to tolerance to low-light conditions, suggesting that targeting this enzyme could be a strategy for developing crops resilient to environmental stressors nih.gov.
Microalgal Biotechnology: Overexpression of SBPase in the green alga Chlamydomonas reinhardtii resulted in increased photosynthetic rates and growth, highlighting its potential for improving the productivity of microalgae for biofuels and other bioproducts frontiersin.org.
However, it is noteworthy that increasing SBPase abundance in C4 plants like Setaria viridis did not result in improved photosynthetic rates, suggesting that the regulatory control of C4 photosynthesis may differ and present a more complex target for manipulation biorxiv.org. These findings underscore the potential of targeting this compound metabolism as a robust strategy to enhance the efficiency of carbon fixation for agricultural and biotechnological purposes.
Summary of SBPase Overexpression Studies:
| Organism | Observed Effects | Reference |
|---|---|---|
| Tobacco (Nicotiana tabacum) | Increased photosynthetic rates, increased sucrose (B13894) and starch, up to 30% increase in biomass nih.govillinois.edu. | nih.govillinois.edu |
| Arabidopsis (Arabidopsis thaliana) | Increased CO2 fixation efficiency, positive impact on leaf area, biomass, and seed yield nih.gov. | nih.gov |
| Rice (Oryza sativa) | SBPase activity is positively correlated with grain yield and biomass under low light stress nih.gov. | nih.gov |
| Green Alga (Chlamydomonas reinhardtii) | Significantly increased photosynthetic rate and growth under high-light and elevated CO2 frontiersin.org. | frontiersin.org |
Investigating Cross-Talk between this compound Pathways and Other Cellular Processes
The pathway involving this compound is not an isolated system but is intricately connected with numerous other cellular metabolic networks. Understanding this cross-talk is essential for a complete picture of cellular carbon and energy flow.
The Calvin cycle, where this compound is a key intermediate, serves as a central hub providing precursors for major biosynthetic pathways. It supplies intermediates for both starch and sucrose biosynthesis, the primary forms of energy storage and transport in plants nih.govoup.com. Furthermore, the cycle provides building blocks for isoprenoid metabolism and the shikimic acid pathway, which is responsible for the synthesis of aromatic amino acids nih.gov.
In non-photosynthetic cells, this compound is an intermediate in the pentose phosphate pathway (PPP). Research has shown that under oxidative stress, the accumulation of this compound is associated with a severe depletion of ATP and NAD+ pools, linking its metabolism directly to the cell's energy status and redox balance nih.gov. The PPP is crucial for providing the reducing power, in the form of NADPH, necessary for antioxidant defense and various anabolic reactions nih.gov.
Additionally, there is evidence of regulatory cross-talk between the Calvin cycle and the photorespiratory pathway. Co-expression of SBPase with the photorespiratory enzyme glycine decarboxylase-H protein has been shown to have a cumulative positive impact on plant biomass, indicating a coordinated regulation between carbon fixation and photorespiration nih.govnih.gov. The inhibition of SBPase by glycerate, an intermediate of the photorespiratory pathway, may serve as a regulatory mechanism to align the activity of the Calvin cycle with the ATP supply from the light reactions of photosynthesis nih.gov.
Table of Mentioned Compounds:
| Compound Name |
|---|
| Adenosine triphosphate (ATP) |
| Erythrose 4-phosphate (E4P) |
| Fructose (B13574) 1,6-bisphosphate |
| Glycerate |
| Magnesium |
| Nicotinamide adenine (B156593) dinucleotide (NAD+) |
| Nicotinamide adenine dinucleotide phosphate (NADPH) |
| Ribose 5-phosphate |
| Ribulose 1,5-bisphosphate (RuBP) |
| Ribulose 5-phosphate |
| This compound |
| Sedoheptulose 7-phosphate |
| Starch |
| Sucrose |
Q & A
Q. What enzymatic reaction synthesizes SBP in the Calvin cycle, and how is this assayed experimentally?
SBP is synthesized via the aldolase-catalyzed condensation of erythrose 4-phosphate (E4P) and dihydroxyacetone phosphate (DHAP). The reaction mechanism can be studied using recombinant aldolase (e.g., Giardia lamblia fructose 1,6-bisphosphate aldolase) in Tris buffer (pH 7.5) with MgCl₂. Reaction progress is monitored via chromatography (e.g., ion-exchange) and mass spectrometry to confirm product formation (exact mass: 368.9988 Da) .
- Key Reaction : E4P (4C) + DHAP (3C) → SBP (7C) Enzyme: Aldolase (EC 4.1.2.13)
Q. How is SBP metabolically processed in the Calvin cycle?
SBP undergoes irreversible dephosphorylation by sedoheptulose 1,7-bisphosphatase (SBPase) to form sedoheptulose 7-phosphate (S7P) and inorganic phosphate. This step is critical for ribulose 1,5-bisphosphate regeneration. Assays involve measuring phosphate release under varying pH and Mg²⁺ conditions, with activity linked to light intensity via stromal redox state .
Q. What analytical methods are used to quantify SBP in plant tissues?
- Extraction : Rapid quenching (liquid N₂) followed by methanol/water extraction.
- Separation : Ion-pair chromatography or HILIC columns.
- Detection : LC-MS/MS with MRM transitions (precursor ion: 369.0 m/z; product ion: 79 m/z for phosphate) .
Advanced Research Questions
Q. How do stromal pH and Mg²⁺ dynamics regulate SBPase activity?
SBPase activity is modulated by stromal alkalinization (pH 7.5–8.0) and Mg²⁺ (1–5 mM) during illumination. Declining Mg²⁺ (e.g., via ionophores) reduces carbon flux, elevating SBP levels. Redox activation (ferredoxin-thioredoxin system) synergizes with Mg²⁺-pH coupling, which can be modeled using kinetic parameters (e.g., Kₐ for Mg²⁺ ≈ 0.5 mM) .
Q. What contradictions exist in SBP’s metabolic roles across organisms?
- Calvin Cycle : SBP is a canonical intermediate in plants.
- Nonoxidative PPP : In Clostridium thermocellum and Ca. Ruthia symbionts, SBP replaces transaldolase via a PPi-dependent phosphofructokinase (PFK3_ppi), linking glycolysis to pentose metabolism. These organisms lack SBPase, relying on reversible PPi-PFK for SBP/S7P interconversion .
- Key Discrepancy : SBP’s role as a transient bypass (e.g., in Entamoeba histolytica) versus a Calvin cycle intermediate requires organism-specific pathway validation.
Q. How can discrepancies in SBP flux models be resolved in genome-scale metabolic reconstructions?
- Stoichiometric Corrections : Avoid lumped reactions (e.g., separate sedoheptulose 1,7-bisphosphate lyase [FBA3] from aldolase steps).
- Cofactor Balancing : Verify ATP/PPi usage in PFK3_ppi reactions.
- Gene-Knockout Validation : Use ΔtalAB E. coli mutants to test SBP accumulation under xylose degradation .
Q. What experimental strategies address uncertainties in SBP’s role in cancer-associated PPP?
- Phosphatase Inhibition : Test SBH17 (sedoheptulose 1,7-bisphosphatase) knockouts in yeast/mammalian cells to assess riboneogenesis flux.
- Metabolomics : Isotope tracing (¹³C-glucose) quantifies SBP/S7P ratios under oncogenic Ras activation.
- Therapeutic Targeting : Screen SBPase inhibitors (e.g., parasite-specific analogs) for selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
